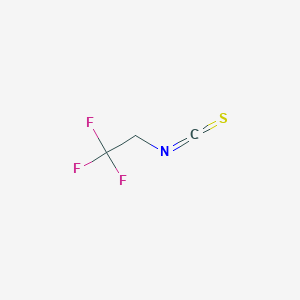
1,1,1-Trifluor-2-isocyanatoethan
Übersicht
Beschreibung
1,1,1-Trifluoro-2-isothiocyanatoethane, also known as TFITC, is a colorless and odorless organic compound. It has a molecular weight of 141.12 .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-isothiocyanatoethane can be achieved from 2,2,2-trifluoroethanamine or 2,2,2-trifluoroethylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-isothiocyanatoethane is represented by the InChI code1S/C3H2F3NS/c4-3(5,6)1-7-2-8/h1H2 . Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-isothiocyanatoethane is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1,1,1-Trifluor-2-isocyanatoethan ist ein wertvolles Reagenz in der organischen Synthese aufgrund seiner hochreaktiven Isocyanatogruppe und der elektronenziehenden Trifluormethylgruppe. Es kann verwendet werden, um die Trifluormethylthio-Gruppierung in organische Moleküle einzuführen, was für die Erhöhung ihrer metabolischen Stabilität und Lipophilie vorteilhaft ist . Diese Verbindung ist auch nützlich bei der Synthese von Heterocyclen, die Kernstrukturen in vielen Pharmazeutika sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist die Fähigkeit dieser Verbindung, Fluoratome in Moleküle einzuführen, besonders wertvoll. Fluoratome können die biologische Aktivität von Pharmazeutika signifikant beeinflussen, sie widerstandsfähiger gegen den Abbau im Stoffwechsel machen und ihre Verteilung im Körper verändern . Die Isocyanatogruppe kann als Vorläufer für Thioharnstoffe dienen, die in verschiedenen Arzneimittelmolekülen vorkommen .
Materialwissenschaften
Die Einarbeitung fluorierter Verbindungen wie this compound in die Materialwissenschaften kann zur Entwicklung fortschrittlicher Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhte chemische und thermische Stabilität. Materialien, die mit fluorierten Ketten modifiziert wurden, weisen häufig reduzierte Oberflächenenergien auf, was zu hydrophoben und oleophoben Oberflächen führt .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie werden fluorierte Verbindungen verwendet, um effektivere Agrochemikalien zu schaffen. Die Trifluormethylthio-Gruppe, die von this compound abgeleitet ist, kann in Pestizide und Herbizide eingearbeitet werden, um deren Wirksamkeit und Umweltstabilität zu verbessern .
Biochemie
Biochemiker verwenden this compound zur Modifizierung von Peptiden und Proteinen. Die Isocyanatogruppe kann mit Aminogruppen reagieren, die in Aminosäuren vorhanden sind, wodurch eine ortsspezifische Markierung von Biomolekülen ermöglicht wird. Dies ist besonders nützlich bei der Untersuchung von Proteininteraktionen und -dynamik .
Umweltanwendungen
Umweltwissenschaftler können fluorierte Verbindungen verwenden, um den Abbau von Schadstoffen zu untersuchen. Die Trifluormethylthio-Gruppe kann als Tracer oder Markierung dienen und hilft, die Bewegung und Umwandlung von Chemikalien in der Umwelt zu verfolgen. Zusätzlich macht die Stabilität der Verbindung sie für langfristiges Umweltmonitoring geeignet .
Safety and Hazards
This compound is considered hazardous. It has been associated with various hazards including skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NS/c4-3(5,6)1-7-2-8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVPASJCHROBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551847 | |
| Record name | 1,1,1-Trifluoro-2-isothiocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59488-39-0 | |
| Record name | 1,1,1-Trifluoro-2-isothiocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-isothiocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)

